molecular formula C13H21P B12579954 (2-Methylphenyl)di(propan-2-yl)phosphane CAS No. 625856-24-8

(2-Methylphenyl)di(propan-2-yl)phosphane

Cat. No.: B12579954
CAS No.: 625856-24-8
M. Wt: 208.28 g/mol
InChI Key: ZVAAAXWUTFKQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylphenyl)di(propan-2-yl)phosphane is an organophosphorus compound with the molecular formula C13H21P. It is a phosphane derivative where the phosphorus atom is bonded to a 2-methylphenyl group and two isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylphenyl)di(propan-2-yl)phosphane typically involves the reaction of 2-methylphenylmagnesium bromide with di(propan-2-yl)phosphine chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methylphenyl)di(propan-2-yl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions where the phosphorus atom is replaced by other nucleophiles.

    Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals like palladium and platinum are used to form coordination complexes.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(2-Methylphenyl)di(propan-2-yl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential use in biological systems, particularly in enzyme inhibition studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the field of cancer treatment.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (2-Methylphenyl)di(propan-2-yl)phosphane exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological molecules, potentially inhibiting enzyme activity by binding to the active site.

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenylphenyl)di(propan-2-yl)phosphane
  • (2-Methoxyphenyl)di(propan-2-yl)phosphane

Uniqueness

(2-Methylphenyl)di(propan-2-yl)phosphane is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand in coordination chemistry and a versatile reagent in organic synthesis.

Properties

CAS No.

625856-24-8

Molecular Formula

C13H21P

Molecular Weight

208.28 g/mol

IUPAC Name

(2-methylphenyl)-di(propan-2-yl)phosphane

InChI

InChI=1S/C13H21P/c1-10(2)14(11(3)4)13-9-7-6-8-12(13)5/h6-11H,1-5H3

InChI Key

ZVAAAXWUTFKQTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.